![molecular formula C9H14N2O B6345954 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole CAS No. 1165931-70-3](/img/structure/B6345954.png)

5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

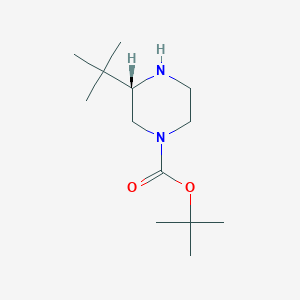

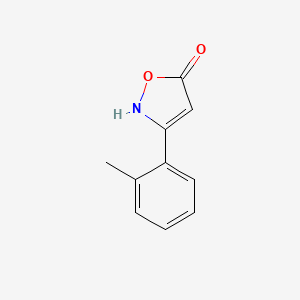

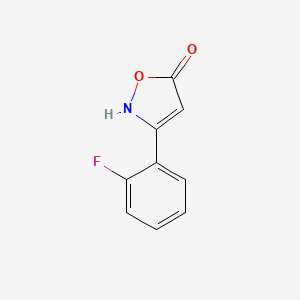

5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole is a heterocyclic organic compound . It belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

Oxadiazoles, including 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole, have been synthesized using various methods. These methods often involve the annulation reaction, followed by desulfurization/intramolecular rearrangement . The synthesis of oxadiazoles has been covered extensively in the literature, with many examples of regioisomeric forms .Molecular Structure Analysis

The molecular formula of 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole is C9H14N2O, and its molecular weight is 166.22 . The structure consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Applications De Recherche Scientifique

Pharmaceutical Industry

The 1,2,4-oxadiazole ring is a common motif in pharmaceuticals due to its bioisosteric properties, which can mimic other functional groups in biological systems . The tert-butyl and cyclopropyl groups on the 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole can potentially enhance the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold for developing new drugs with improved pharmacokinetic profiles.

Drug Design and Discovery

As a framework for novel drug development, 1,2,4-oxadiazoles have been incorporated into compounds with a variety of therapeutic potentials . The presence of the oxadiazole ring can contribute to the binding affinity and selectivity of the drug candidates towards their biological targets, which is crucial in the design of new medications.

Anti-Infective Agents

Research has shown that diversely substituted 1,2,4-oxadiazoles exhibit significant anti-infective properties, including antibacterial, antiviral, and anti-leishmanial activities . The structural features of 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole could be explored to design new anti-infective agents with the potential to combat resistant strains of microorganisms.

Enzyme Inhibition

The 1,2,4-oxadiazole derivatives are known for their enzyme inhibitory activities, which can be utilized in the treatment of various diseases . The unique structure of 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole may allow it to act as an inhibitor for specific enzymes, providing a pathway for targeted therapeutic interventions.

Scintillating Materials

Oxadiazole derivatives have applications in the development of scintillating materials used in radiation detection . The electronic properties of the oxadiazole ring, combined with the tert-butyl and cyclopropyl substituents, could influence the luminescence efficiency, making it a candidate for advanced scintillating materials.

Dyestuff Industry

The heterocyclic oxadiazole core is also utilized in the dyestuff industry due to its chromophoric properties . The compound could be a precursor for new dyes with specific light absorption characteristics, useful in various industrial applications.

Mécanisme D'action

Target of Action

It’s known that 1,3,4-oxadiazoles, a class of compounds to which our compound belongs, have been successfully used in the treatment of various diseases in humans and animals . They exhibit a broad spectrum of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Mode of Action

It’s known that many oxadiazole derivatives disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .

Biochemical Pathways

It’s known that oxadiazole derivatives can interfere with several bacterial pathways, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Result of Action

It’s known that oxadiazole derivatives can exhibit a range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Propriétés

IUPAC Name |

5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)8-10-7(11-12-8)6-4-5-6/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOBIBYQEHHTAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)